molecular formula C9H9NOS B3225301 6-Ethoxybenzo[d]thiazole CAS No. 1247348-77-1

6-Ethoxybenzo[d]thiazole

Cat. No.: B3225301
CAS No.: 1247348-77-1
M. Wt: 179.24 g/mol
InChI Key: TUNFIJNORLACKR-UHFFFAOYSA-N
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Description

6-Ethoxybenzo[d]thiazole is a benzothiazole derivative of significant interest in scientific research, particularly in the field of medicinal chemistry. The benzothiazole scaffold is a privileged structure in drug discovery, known for its diverse pharmacological activities . Researchers are actively exploring benzothiazole-based compounds as multitarget-directed ligands for the treatment of complex neurodegenerative diseases such as Alzheimer's . These compounds are designed to interact with multiple biological targets simultaneously, such as the histamine H3 receptor (H3R), acetylcholinesterase (AChE), and monoamine oxidase-B (MAO-B) enzymes, offering a promising therapeutic strategy . Beyond neuroscience, the benzothiazole core is also a key structure in the development of novel antimicrobial and antitubercular agents, with research focusing on synthesizing new derivatives to combat drug-resistant strains . This product, this compound, serves as a valuable synthetic intermediate or building block for researchers designing and developing new bioactive molecules across various therapeutic areas. It is supplied with high purity to ensure consistent and reliable experimental results. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-ethoxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c1-2-11-7-3-4-8-9(5-7)12-6-10-8/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNFIJNORLACKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxybenzo[d]thiazole typically involves the condensation of 2-aminothiophenol with ethyl bromoacetate, followed by cyclization. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, under reflux conditions . Another method involves the reaction of 2-aminothiophenol with ethyl chloroformate, followed by cyclization in the presence of a base .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

6-Ethoxybenzo[d]thiazole undergoes nucleophilic substitution at the 2-amino or ethoxy positions:

Example: Halogenation and Thiocyanation

  • Synthesis of chloroacetamide derivatives :
    Reaction with chloroacetyl chloride produces 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide (Scheme 2) .

ReactantReagent/ConditionsProductYield (%)Source
This compoundBr₂, NH₄SCN, AcOH2-Amino-6-thiocyanatobenzo[d]thiazole75–80
2-Amino-6-thiocyanato-BTClCH₂COCl, DCM, RT2-Chloro-N-(6-thiocyanato-BT)-acetamide68

Electrophilic Substitution and Coupling Reactions

The electron-rich thiazole ring facilitates electrophilic substitutions, particularly at the 5-position:

Example: Suzuki–Miyaura Coupling

  • Palladium-catalyzed coupling :
    Reaction with arylboronic acids under Pd catalysis introduces aryl groups at the 5-position (Table 1) .

SubstrateArylboronic AcidCatalystProductYield (%)Source
This compound4-CF₃C₆H₄B(OH)₂Pd(PPh₃)₄, K₂CO₃5-(4-CF₃-phenyl)-derivative82

Condensation and Cycloaddition Reactions

The ethoxy group enhances reactivity in condensation and cycloaddition pathways:

Example: Knoevenagel Condensation

| Aldhyde (R) | Product MIC (μg/mL) | Inhibition (%) | Source |
|---------------|

Scientific Research Applications

Biological Activities

6-Ethoxybenzo[d]thiazole has been studied for its diverse biological activities, which include:

  • Antimicrobial Activity : Research indicates that thiazole derivatives, including this compound, exhibit substantial antimicrobial properties against various bacterial and fungal strains. A study demonstrated that compounds with thiazole rings showed minimum inhibitory concentration (MIC) values between 6.25 and 12.5 µg/mL against pathogens like E. coli and S. aureus .
  • Antidiabetic Properties : The compound has been shown to enhance glucose uptake in muscle cells, making it a candidate for managing diabetes. Specifically, a derivative containing the ethoxybenzothiazole moiety significantly improved glucose transport and activated AMPK in L6 myotubes, leading to decreased blood glucose levels in diabetic models .
  • Anticancer Activity : Various studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds derived from this compound were tested against multiple human tumor cell lines, showing promising cytotoxic effects .

Case Study 1: Antimicrobial Efficacy

In a comprehensive study, a series of thiazoles including this compound were synthesized and evaluated for their antimicrobial activity. The results indicated significant effectiveness against Aspergillus species and Staphylococcus aureus, suggesting potential for therapeutic applications in treating infections .

Case Study 2: Antidiabetic Effects

A specific derivative of this compound was tested in diabetic KKAy mice. The compound demonstrated a marked reduction in blood glucose levels, supporting its role as an antidiabetic agent. This study underscores the importance of the ethoxy group in enhancing glucose uptake mechanisms .

Case Study 3: Anticancer Research

A series of benzothiazole derivatives were synthesized and screened against a panel of cancer cell lines. The compound exhibited potent activity against leukemia cells with a GI50 value indicating strong cytotoxicity, highlighting its potential as a lead compound for further development in cancer therapy .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
AntidiabeticEnhances glucose uptake; reduces blood glucose levels
AnticancerCytotoxic effects on human tumor cell lines

Mechanism of Action

The mechanism of action of 6-Ethoxybenzo[d]thiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to interfere with the synthesis of bacterial cell walls or disrupt cellular processes. In cancer research, it may inhibit specific enzymes or signaling pathways involved in cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

The bioactivity of 6-ethoxybenzo[d]thiazole is highly dependent on its substituents. Below is a comparison with analogous benzothiazole and thiazole derivatives:

Compound Substituent(s) Key Properties/Bioactivity Reference
This compound Ethoxy (-OCH₂CH₃) at C6 AMPK activation, antimicrobial, antitumor, neuroprotective
2-Chloro-6-methoxybenzo[d]thiazole Chloro (-Cl) at C2, methoxy (-OCH₃) at C6 Intermediate in antibacterial agents; higher electrophilicity due to electron-withdrawing Cl
6-Methoxybenzo[d]isothiazole Methoxy (-OCH₃) at C6 Limited bioactivity data; used in synthetic chemistry as a building block
Oxothiazole Oxo (=O) at C2 Antibacterial activity but high hepatotoxicity at elevated doses
Bisthiazole derivatives Dual thiazole rings COX-2 inhibition (anti-inflammatory), comparable to celecoxib and meloxicam

Electronic Effects :

  • The ethoxy group in this compound is electron-donating, enhancing resonance stabilization of the thiazole ring and improving binding to biological targets like AMPK .

Biological Activity

6-Ethoxybenzo[d]thiazole is a member of the thiazole family, known for its diverse biological activities and pharmaceutical applications. Thiazole derivatives have been extensively studied due to their potential in drug development, exhibiting a range of activities including antimicrobial, antidiabetic, anticancer, and antioxidant properties. This article delves into the biological activity of this compound, highlighting key research findings and case studies.

The thiazole ring system offers unique pharmacophoric properties that enhance the biological efficacy of compounds. The ethoxy group at the 6-position contributes to the lipophilicity of this compound, facilitating membrane penetration and interaction with biological targets.

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. A study showed that it effectively inhibited multidrug-resistant Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli .

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 μg/mL
E. coli20 μg/mL
P. aeruginosa25 μg/mL

2. Antidiabetic Activity

This compound has been identified as a potent antidiabetic agent. In vitro studies indicated that it enhances glucose uptake in L6 myotubes by activating AMP-activated protein kinase (AMPK), which plays a critical role in glucose metabolism . Animal studies on diabetic KKAy mice revealed a significant reduction in blood glucose levels upon administration of this compound.

Case Study:
In a controlled study, diabetic mice treated with this compound showed a decrease in fasting blood glucose levels from 250 mg/dL to 150 mg/dL over four weeks .

3. Antioxidant Activity

The antioxidant potential of this compound has also been explored. It demonstrated superior free radical scavenging activity compared to traditional antioxidants like ascorbic acid, indicating its potential for therapeutic applications in oxidative stress-related conditions .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is influenced by their structural modifications. The presence of electron-withdrawing groups (e.g., nitro groups) and electron-donating groups (e.g., methoxy groups) in specific positions on the benzene ring can enhance antimicrobial efficacy .

Table 2: Structure-Activity Relationship Insights

Substituent TypePositionEffect on Activity
Electron-withdrawingParaIncreased antimicrobial activity
Electron-donatingParaEnhanced antidiabetic effect

Q & A

Q. What are the standard synthetic protocols for preparing 6-ethoxybenzo[d]thiazole derivatives, and how do reaction conditions influence yield and purity?

this compound derivatives are typically synthesized via cyclization or condensation reactions. For example, microwave-assisted multicomponent reactions using substituted arylaldehydes, 2-aminothiazoles, and hydroxyquinoline in aqueous NaCl (10% w/v) yield 2,6-substituted derivatives (e.g., 58% yield for triazine derivatives) . Key factors include:

  • Catalysts : Ammonium chloride, iodine, or palladium acetate for regioselective cyclization.
  • Solvents : Polar aprotic solvents (e.g., methoxyethanol) enhance solubility of intermediates.
  • Temperature : High temperatures (180–190°C) favor annulation but may reduce yields due to side reactions .
    Methodological Tip : Optimize reaction time and stoichiometry using TLC or HPLC monitoring to minimize byproducts .

Q. How are spectroscopic techniques (NMR, IR, MS) applied to characterize this compound derivatives, and what spectral markers confirm structural integrity?

  • 1^1H NMR : Aromatic protons in the benzo[d]thiazole ring appear as doublets (δ 7.2–8.5 ppm). The ethoxy group shows a triplet for –OCH2_2– (δ 1.3–1.5 ppm) and a quartet for –CH3_3 (δ 4.0–4.3 ppm) .
  • IR : Stretching vibrations for C–S (650–750 cm1^{-1}) and C–N (1250–1350 cm1^{-1}) confirm the thiazole ring.
  • MS : Molecular ion peaks (e.g., m/z 202.64 for 2-amino-7-chloro-6-fluorobenzothiazole) validate molecular weight .
    Validation : Compare with reference spectra of analogous compounds (e.g., 6-methoxybenzo[d]thiazole derivatives) .

Q. What in vitro assays are suitable for preliminary evaluation of the biological activity of this compound derivatives?

  • Anticancer : MTT or SRB assays against panels like NCI-60 (e.g., IC50_{50} values for A549 lung cancer cells) .
  • Antimicrobial : Broth microdilution (MIC determination) against Candida spp. or Staphylococcus aureus .
  • Anti-inflammatory : COX-2 inhibition assays or TNF-α ELISA .
    Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with dose-response curves .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity and bioactivity of this compound derivatives?

  • DFT Analysis : Calculate HOMO/LUMO energies to assess electron delocalization. For example, planar thiazole derivatives (e.g., TH3) exhibit enhanced π-conjugation, correlating with anticancer activity .
  • Docking : Simulate binding to targets like c-MYC G-quadruplex DNA or COX-2 active sites. Use Gaussian 03 or AutoDock Vina to rank binding affinities .
    Case Study : TH3 (three thiazole rings) showed higher HOMO delocalization and stronger interaction with G-quadruplex DNA than TH2 .

Q. How can contradictory data in pharmacological studies (e.g., variable IC50_{50}50​ values across cell lines) be resolved?

  • Mechanistic Studies : Perform apoptosis assays (Annexin V/PI staining) or cell cycle analysis to confirm mode of action .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., –Br, –CF3_3) to enhance membrane permeability and target selectivity .
  • Assay Reproducibility : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and replicate across independent labs .

Q. What strategies optimize the environmental sustainability of synthesizing this compound derivatives?

  • Solvent-Free Conditions : Friedel-Crafts acylation using Eaton’s reagent (P2_2O5_5/MeSO3_3H) reduces waste .
  • Catalyst Recycling : Recover palladium catalysts via filtration or magnetic nanoparticles .
  • Green Metrics : Calculate E-factors; microwave synthesis often reduces energy use by 40–60% .

Q. How do substituent effects on the thiazole ring influence corrosion inhibition efficiency in industrial applications?

  • Electrochemical Studies : Potentiodynamic polarization in acidic media shows 6-ethoxybenzo[d]thiazol-2-amine (EBT) achieves >80% inhibition via adsorption on metal surfaces .
  • Quantum Chemical Modeling : Higher dipole moments and lower ΔE (HOMO-LUMO gap) correlate with stronger inhibitor-metal interactions .

Methodological Guidelines

Q. Safety Protocols for Handling this compound Derivatives

  • PPE : Nitrile gloves, EN 166-certified goggles, and lab coats .
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., H2_2S) .
  • Waste Disposal : Segregate halogenated waste (e.g., brominated derivatives) for incineration .

Q. Designing SAR Studies for Thiazole Derivatives

  • Functional Group Variation : Test –OEt, –NH2_2, and –CH3_3 substituents at positions 2, 4, and 6 .
  • Bioisosteric Replacement : Replace thiazole with oxazole or triazole to assess ring flexibility .
  • In Silico Screening : Use SwissADME to predict pharmacokinetic properties (e.g., logP, bioavailability) .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Ethoxybenzo[d]thiazole
Reactant of Route 2
6-Ethoxybenzo[d]thiazole

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